2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime
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Overview
Description
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzodioxin ring fused with a carboxaldehyde group and an oxime functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime typically involves the following steps:
Formation of 1,4-Benzodioxin-6-carboxaldehyde: This intermediate is synthesized by reacting 1,4-benzodioxane with a formylating agent under controlled conditions.
Conversion to Oxime: The 1,4-Benzodioxin-6-carboxaldehyde is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated monitoring systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Forms 1,4-Benzodioxin-6-carboxylic acid.
Reduction: Forms 1,4-Benzodioxin-6-carboxaldehyde amine.
Substitution: Forms various substituted benzodioxin derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates pathways related to cell signaling, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-6-carboxaldehyde: Shares a similar benzodioxin ring structure but lacks the oxime group.
3,4-Ethylenedioxybenzaldehyde: Contains an ethylenedioxy group instead of the benzodioxin ring
Uniqueness
2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime is unique due to its combination of a benzodioxin ring, carboxaldehyde group, and oxime functional group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
31127-39-6 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(NZ)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO3/c11-10-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5-6,11H,3-4H2/b10-6- |
InChI Key |
MQTBKHWWMQAHAF-POHAHGRESA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N\O |
SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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